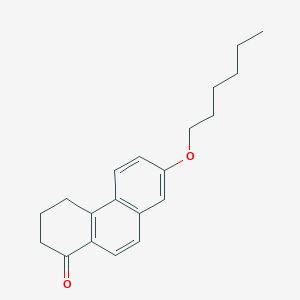
7-(Hexyloxy)-3,4-dihydrophenanthren-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hexyloxy)-3,4-dihydrophenanthren-1(2H)-one is an organic compound that belongs to the class of phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a hexyloxy group attached to the phenanthrene core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hexyloxy)-3,4-dihydrophenanthren-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene as the core structure.
Hexyloxy Group Introduction: The hexyloxy group is introduced through an etherification reaction, where a hexyl alcohol reacts with a phenanthrene derivative in the presence of a strong acid catalyst.
Reduction: The phenanthrene derivative is then reduced to form the dihydrophenanthrene structure using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Etherification: Utilizing continuous flow reactors to efficiently introduce the hexyloxy group.
Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Hexyloxy)-3,4-dihydrophenanthren-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Further reduction can lead to tetrahydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Phenanthrenequinone derivatives.
Reduction: Tetrahydrophenanthrene derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the electrophile used.
Scientific Research Applications
7-(Hexyloxy)-3,4-dihydrophenanthren-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-(Hexyloxy)-3,4-dihydrophenanthren-1(2H)-one involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3,4-dihydrophenanthren-1(2H)-one: Similar structure but with a methoxy group instead of a hexyloxy group.
7-Ethoxy-3,4-dihydrophenanthren-1(2H)-one: Similar structure but with an ethoxy group instead of a hexyloxy group.
Uniqueness
7-(Hexyloxy)-3,4-dihydrophenanthren-1(2H)-one is unique due to the presence of the hexyloxy group, which imparts distinct lipophilicity and steric properties, influencing its reactivity and interactions in various applications.
Properties
CAS No. |
62325-08-0 |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
7-hexoxy-3,4-dihydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-13-22-16-10-12-17-15(14-16)9-11-19-18(17)7-6-8-20(19)21/h9-12,14H,2-8,13H2,1H3 |
InChI Key |
HVPMWYZEUCMOPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC2=C(C=C1)C3=C(C=C2)C(=O)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















